(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(3-fluorophenyl)pyrimidine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, alcohols, and borane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the pyrimidine ring and chlorine substituent.
4-Chloro-2-fluorophenylboronic acid: Similar but does not contain the pyrimidine ring.
3-Chloro-4-fluorophenylboronic acid: Similar but with different positioning of the chlorine and fluorine atoms.
Uniqueness
(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a boronic acid group, which allows for versatile reactivity in various chemical transformations. Its specific structure enables it to participate in a wide range of reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C10H7BClFN2O2 |
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Molecular Weight |
252.44 g/mol |
IUPAC Name |
[4-chloro-2-(3-fluorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H7BClFN2O2/c12-9-8(11(16)17)5-14-10(15-9)6-2-1-3-7(13)4-6/h1-5,16-17H |
InChI Key |
IAGLZDPAVDLBTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
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